4-(Butyrylamino)benzoic acid

Description

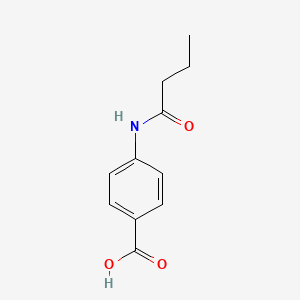

Structure

3D Structure

Properties

IUPAC Name |

4-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILCOCVGKGNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406482 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99855-49-9 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Core Synthetic Approaches to 4-(Butyrylamino)benzoic Acid and its Direct Analogs

The fundamental structure of this compound is typically assembled through a series of foundational organic reactions. These core approaches are reliable for producing the main scaffold, which can then be used in more advanced synthetic endeavors.

Acylation Reactions for Amide Formation

The most direct method for synthesizing this compound is through the acylation of 4-aminobenzoic acid. This reaction forms the characteristic amide bond. The process typically involves reacting 4-aminobenzoic acid with a butyrylating agent, such as butyryl chloride or butyric anhydride. The use of a base is often required to neutralize the hydrogen chloride byproduct when acyl chlorides are used. google.comgoogle.com

In related syntheses, such as for the pharmaceutical intermediate methyl 4-butyrylamino-3-methylbenzoate, the starting material is the corresponding ester, methyl 4-amino-3-methylbenzoate, which is acylated with butyryl chloride. researchgate.netnih.gov Solvents for these reactions can vary, with options including chloroform (B151607), toluene (B28343), and dimethyl tetrahydrofuran. google.comresearchgate.net The choice of solvent and base can be optimized to improve yield and purity. For instance, one method describes the dropwise addition of n-butyryl chloride to a mixture of 3-methyl-4-aminobenzoic acid and a basic auxiliary in an organic solvent. google.com

Table 1: Examples of Acylation Reaction Conditions for Analogs

| Starting Material | Acylating Agent | Solvent | Base/Catalyst | Product | Reference |

| 3-Methyl-4-aminobenzoic acid | n-Butyryl chloride | Toluene | K₂CO₃ | 3-Methyl-4-butyrylaminobenzoic acid | google.com |

| Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Chloroform | Not specified | Methyl 4-butyrylamino-3-methylbenzoate | researchgate.net |

| L-tyrosyl-p-aminobenzoic acid | Butyryl chloride | Not specified | Not specified | N-butyryl-L-tyrosyl-p-aminobenzoic acid | google.com |

| 4-aminobenzoic acid | Chloroacetyl chloride | DMF | Not specified | 4-(2-chloroacetamido)benzoic acid | taylorandfrancis.com |

Esterification of Carboxylic Acid Moieties

The carboxylic acid group of this compound and its analogs can be converted to an ester through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid, under reflux conditions.

This transformation is often performed on derivatives of the title compound. For example, the synthesis of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can involve the esterification of the corresponding carboxylic acid with methanol and sulfuric acid. This step is crucial in the synthesis of intermediates for pharmaceuticals where the ester functionality is required for subsequent reaction steps or for modifying the solubility and reactivity of the molecule. chemicalbook.com

Regioselective Aromatic Nitration

The aromatic ring of this compound derivatives is susceptible to electrophilic substitution, with nitration being a well-documented transformation. The position of the incoming nitro group is directed by the existing substituents. The butyrylamino group is a strongly activating ortho-, para-director, while the carboxylic acid (or ester) group is a deactivating meta-director. Due to the powerful activating effect of the amide, nitration typically occurs at the positions ortho to the amino group.

In the case of methyl 4-butyrylamino-3-methylbenzoate, nitration is highly regioselective. google.com Treatment with nitrating agents like a mixture of nitric acid and sulfuric acid (mixed acid) or fuming nitric acid introduces a nitro group at the 5-position, ortho to the butyrylamino group and between the two existing substituents, to yield methyl 4-butyrylamino-3-methyl-5-nitrobenzoate. researchgate.net An improved method involves adding a chloroform solution of the substrate to fuming nitric acid at low temperatures (-10 °C to -5 °C), which can result in yields as high as 88%. researchgate.net This high regioselectivity is critical in multi-step syntheses, such as that of Telmisartan, as it avoids the formation of undesired isomers. chemicalbook.comgoogle.com

Table 2: Regioselective Nitration of a this compound Analog

| Substrate | Nitrating Agent | Conditions | Major Product | Yield | Reference |

| Methyl 4-butyrylamino-3-methylbenzoate | 95% Fuming nitric acid | -10 °C to -5 °C | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | 88% | researchgate.net |

| Methyl 4-butyrylamino-3-methylbenzoate | Mixed acid (H₂SO₄/HNO₃) | -10 °C to 0 °C | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | ~78% | google.com |

| Methyl 4-butyrylamino-3-methylbenzoate | Fuming HNO₃ in H₂SO₄ | 273 K | Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | 80-88% |

Derivatization Strategies for Advanced Research Materials

Building upon the core structure of this compound, various derivatization strategies are employed to synthesize more complex molecules and materials for advanced research, including pharmaceutical and materials science applications.

Synthesis of Substituted Benzoic Acid Scaffolds

This compound serves as a versatile scaffold for creating more elaborate substituted benzoic acid derivatives. nih.govnih.gov A primary strategy involves the functionalization of the aromatic ring. As discussed, regioselective nitration is a key step, introducing a nitro group that can be further transformed. google.com For example, the nitro group of 4-butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester can be reduced to a primary amine using reducing agents like hydrogen gas with a palladium catalyst. This newly formed amine can then participate in subsequent reactions, such as condensation and cyclization, to build complex heterocyclic systems like benzimidazoles, which are important structures in medicinal chemistry. google.comgoogle.com

Other modifications can target the carboxylic acid or the amide group, although functionalization of the aromatic ring is most common for building advanced scaffolds. These multi-step synthetic sequences allow for the construction of highly functionalized molecules from a relatively simple starting material.

Preparation of Metal Complexes

The carboxylic acid functionality of this compound and its analogs makes it a suitable ligand for the coordination of metal ions. The carboxylate group can act as a mono- or bidentate ligand, binding to a metal center to form metal complexes. ajol.infomdpi.com While specific studies on the metal complexes of this compound itself are not extensively detailed, the behavior of analogous benzoic acid derivatives provides insight into its potential.

For instance, research on other substituted benzoic acids has shown the formation of stable complexes with a variety of transition metals and rare earth elements. ajol.infomdpi.com A study on a related ligand, 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid, demonstrated its ability to form octahedral complexes with Mn(II), Cu(II), and Co(II) ions, where it acts as a bidentate chelate. ajol.info Similarly, europium(III) has been shown to form mononuclear complexes with benzoic acid ligands. mdpi.com These examples suggest that this compound can be used to synthesize new metal-organic frameworks (MOFs) or coordination polymers, where the metal ions are bridged by the benzoate (B1203000) ligands, potentially leading to materials with interesting photoluminescent or catalytic properties. nih.govyu.edu.jo

Table 3: Examples of Metal Complexes with Analogous Benzoic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Potential Coordination | Reference |

| 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid | Mn(II), Cu(II), Co(II) | Octahedral mononuclear complex | Bidentate chelation via carboxylate | ajol.info |

| Benzoic acid | Europium(III) | Mononuclear complex | Monodentate and bidentate coordination | mdpi.com |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cadmium(II), Zinc(II) | Coordination polymer (MOF) | Bridging carboxylate and triazole N-donors | nih.gov |

Novel Synthetic Route Development and Optimization

The synthesis of this compound, a molecule of interest in various chemical and pharmaceutical contexts, is primarily achieved through the acylation of 4-aminobenzoic acid (PABA). Research has focused on optimizing this transformation to improve yield, efficiency, and cost-effectiveness, while also exploring multi-step routes that utilize derivatives of the target molecule as key intermediates for more complex structures.

The foundational approach involves the direct N-acylation of PABA with a suitable butyrylating agent, such as butyryl chloride or butyric anhydride. A general scheme for this synthesis involves reacting 4-aminobenzoic acid with an acylating agent, often in the presence of a base to neutralize the hydrogen chloride byproduct. Studies on analogous reactions, such as the synthesis of 4-benzamidobenzoic acid from PABA and benzoyl chloride, have demonstrated high yields of up to 95%, indicating the viability of this direct approach. researchgate.net

More intricate synthetic strategies often begin with an ester of 4-aminobenzoic acid, such as methyl 4-aminobenzoate. This protecting group strategy can facilitate purification and prevent unwanted side reactions of the carboxylic acid group. The synthesis of related compounds, such as intermediates for the antihypertensive drug Telmisartan, provides insight into optimized conditions for the acylation step. chemicalbook.com For instance, the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride is a key step in a patented multi-step synthesis. researchgate.netgoogle.com This reaction is typically performed in a solvent like toluene or chloroform. researchgate.netgoogle.com

Optimization of these synthetic routes involves the careful selection of reagents, solvents, and reaction conditions. Patents reveal that the acylation reaction can be effectively carried out using various organic solvents, including toluene, dichloromethane, and dimethyl tetrahydrofuran, with the presence of a basic auxiliary. google.com The choice of solvent and base can significantly impact reaction time and product yield.

The table below summarizes various conditions reported for the acylation step in the synthesis of this compound analogs, providing a comparative overview of different methodologies.

| Starting Material | Acylating Reagent | Solvent | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | Benzoyl chloride (analogous reaction) | Pyridine | Stirring at room temperature | 4-Benzamidobenzoic acid | 95% researchgate.net |

| Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Chloroform | Not specified | Methyl 4-butyrylamino-3-methylbenzoate | High (part of 88% overall yield for subsequent product) researchgate.net |

| 3-Methyl-p-aminobenzoic acid methyl ester | Butyryl chloride | Toluene | Reflux at 105-115 °C | 3-Methyl-4-butyrylamino benzoic acid methyl ester | Not specified google.com |

| 3-Methyl-4-aminobenzoic acid | n-Butyryl chloride | Toluene / Dichloromethane | Stirring with basic auxiliary, dropwise addition of reagent | 3-Methyl-4-(butyrylamino)benzoic acid | Not specified google.com |

Further optimization research focuses on creating more environmentally benign and continuous processes. For example, recent work on aminobenzoic acids has explored their conversion via diazonium salts in aqueous solutions, using inexpensive reagents to form important platform chemicals like terephthalic acid. scirp.org While not directly a synthesis of this compound, this research into novel transformations of PABA could open future pathways for its derivatives. scirp.org

The following table outlines key parameters that are often optimized in the development of synthetic routes for this compound and its derivatives.

| Parameter | Options | Impact on Synthesis |

|---|---|---|

| Acylating Agent | Butyryl chloride, Butyric anhydride | Affects reactivity, cost, and byproducts. Butyryl chloride is often more reactive but produces corrosive HCl. |

| Solvent | Toluene, Chloroform, Dichloromethane, Pyridine researchgate.netresearchgate.netgoogle.comgoogle.com | Influences solubility of reactants, reaction rate, and ease of product isolation. |

| Base | Pyridine, Other organic/inorganic bases researchgate.netgoogle.com | Neutralizes acid byproducts, can act as a catalyst, and influences reaction mechanism and speed. |

| Temperature | Room temperature to reflux (e.g., 115 °C) researchgate.netgoogle.com | Controls reaction rate and selectivity. Lower temperatures are crucial for sensitive subsequent steps like nitration. researchgate.net |

| Protection Strategy | Esterification of carboxylic acid (e.g., methyl ester) | Prevents side reactions at the carboxylic acid group, potentially improving yield and purity of the desired acylated product. google.com |

Molecular Interactions and Biological Target Elucidation

Studies on Receptor Binding and Protein Interaction

The interaction of small molecules with receptors and other proteins is fundamental to their biological activity. While specific receptor binding studies for 4-(Butyrylamino)benzoic acid are not detailed in the provided search results, related compounds have been investigated for their receptor interactions. For example, derivatives of a similar structure, methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, are used in the synthesis of Telmisartan, an angiotensin II receptor antagonist. lookchem.comindiamart.com This suggests that the core structure can be a scaffold for developing compounds that bind to specific receptors. Furthermore, compounds with similar chemical features, such as multiple amide bonds and aromatic rings, are known to interact with biological targets through hydrogen bonding and other non-covalent interactions. ontosight.ai

Exploration of Biological Pathway Modulation by this compound

The exploration of a compound's effect on biological pathways is a critical step in understanding its potential pharmacological or toxicological profile. This typically involves a series of in vitro and in vivo studies to identify specific molecular targets, elucidate mechanisms of action, and characterize the downstream effects on cellular signaling cascades. Such investigations often include techniques like gene expression profiling, proteomic analysis, and targeted enzymatic assays.

For instance, compounds with a similar benzamide (B126) scaffold have been investigated for their ability to interact with a variety of biological targets, including enzymes and receptors. A common approach in this field is the use of structure-activity relationship (SAR) studies, where variations in the chemical structure are correlated with changes in biological activity. This helps in identifying the key chemical moieties responsible for the observed effects.

One area of significant research for structurally analogous compounds, such as certain phenylbutyrate derivatives, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, which is generally associated with transcriptional repression. Inhibition of HDACs can, therefore, lead to the re-expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.

However, it is crucial to emphasize that without direct experimental evidence, one cannot extrapolate the biological activities of related compounds to this compound. The specific arrangement of the butyryl and amino groups on the benzoic acid ring will dictate its unique physicochemical properties and, consequently, its interaction with biological macromolecules.

Future research efforts would be necessary to fill this knowledge gap. Such studies would likely commence with broad screening assays to identify any potential biological activity. Positive hits would then be followed by more focused investigations to determine the precise molecular targets and the pathways they modulate. The generation of such data would be invaluable for assessing the potential utility or risk associated with this compound.

Structure Activity Relationship Sar and Ligand Design

Identification of Structural Determinants for Biological Activity

The biological activity of 4-(butyrylamino)benzoic acid is intrinsically linked to its core components: the benzoic acid moiety, the amide linkage, and the n-butyl group. The p-aminobenzoic acid (PABA) backbone itself is a crucial pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.goviomcworld.com

Key structural determinants for the biological activity of this class of compounds include:

The Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold for the functional groups. The pi (π) electronic system of the ring can act as a hydrogen bond acceptor, contributing to binding interactions. iomcworld.com

The Amide Linkage: The amide group is a key structural feature. It can participate in hydrogen bonding and its presence and orientation are often crucial for target binding. The planarity of the amide bond can reduce the flexibility of the molecule, locking it into a specific conformation that may be favorable for binding to a target protein. pressbooks.pub

The Butyryl Group: The length and hydrophobicity of this alkyl chain are significant. Modifications to this part of the molecule can greatly influence how the compound fits into the binding pocket of a target enzyme or receptor.

Research into various derivatives has shown that these core features are fundamental to activities such as the inhibition of enzymes like cholinesterases. nih.govbohrium.com

Systematic Modification Studies for Activity Optimization

To improve the potency and selectivity of lead compounds like this compound, medicinal chemists undertake systematic modifications of the molecule.

The arrangement of substituents on the aromatic ring of aminobenzoic acid derivatives is a critical factor influencing their biological efficacy. Studies comparing positional isomers (ortho, meta, and para) have consistently shown that the substitution pattern significantly impacts activity.

For instance, in the context of cholinesterase inhibition, derivatives with para-substitution on the benzoic acid ring have demonstrated greater activity compared to meta-substituted analogs. nih.gov Similarly, a study on the antibacterial activity of benzoic acid derivatives against E. coli highlighted that the type, number, and position of substituents on the benzoic ring are the most significant factors influencing efficacy. nih.gov The position of a substituent can dramatically alter the molecule's shape, electronic distribution, and ability to form key interactions with a biological target.

Table 1: Effect of Substituent Position on Biological Activity of Benzoic Acid Derivatives

| Compound Class | Positional Isomer | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Aminobenzoic acid derivatives | Para-substitution | Greater cholinesterase inhibition activity compared to other analogs. | nih.gov |

| Hydroxybenzoic acid derivatives | Ortho-substitution (2-hydroxybenzoic acid) | Reduced the time needed to kill E. coli cells compared to the parent benzoic acid. | nih.gov |

| Brominated Schiff bases of p-aminobenzoic acid | Meta-bromo derivative | Found to be the most active antibacterial agent against B. subtilis. | chitkara.edu.in |

| Brominated Schiff bases of p-aminobenzoic acid | Para-bromo derivative | Found to be active against C. albicans and A. niger. | chitkara.edu.in |

Amides and esters, while both being derivatives of carboxylic acids, have distinct properties. pressbooks.pub Amide bonds are generally more resistant to hydrolysis than ester bonds, which can lead to greater metabolic stability in a biological system. researchgate.net Furthermore, the amide group has a hydrogen bond donor (the N-H group) that is absent in an ester, providing an additional point for interaction with a biological target. pressbooks.pub This difference can be critical for anchoring a ligand within a protein's binding site.

In studies comparing derivatives of p-aminobenzoic acid (PABA), Schiff bases (imines) and amides were often found to be more potent antimicrobial agents than their corresponding esters. chitkara.edu.innih.gov For example, one study concluded that amide isosteres (molecules where an ester is replaced by an amide) of 3,5-dinitrobenzoates exhibited better activity against M. tuberculosis than the ester analogs. researchgate.net This suggests that the hydrogen bonding capabilities and increased stability of the amide linkage are crucial for the observed biological effects in these series of compounds. researchgate.net

Computational Approaches in SAR Discovery

Modern drug design heavily relies on computational methods to predict and explain the structure-activity relationships of compounds, saving time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In drug design, this involves docking a ligand (like this compound or its analogs) into the three-dimensional structure of a target protein.

These simulations can:

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the target, often expressed as a binding energy score. nih.gov

Visualize Binding Modes: Show the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the protein's active site. nih.gov

For example, molecular docking studies on p-aminobenzoic acid derivatives designed as cholinesterase inhibitors have helped to visualize how these compounds interact with the active site of the acetylcholinesterase (AChE) enzyme. bohrium.com Such studies can reveal key amino acid residues that the ligand interacts with, guiding the design of new analogs with improved affinity. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.inasm.org

The process involves:

Data Set Compilation: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is assembled. bohrium.com

Descriptor Calculation: Various physicochemical properties (descriptors) of the molecules are calculated, such as hydrophobicity, electronic properties, and steric parameters. nih.gov

Model Generation: A mathematical equation is developed that correlates the calculated descriptors with the biological activity. chitkara.edu.inasm.org

QSAR models can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. ontosight.ai For instance, 3D-QSAR studies on p-aminobenzoic acid derivatives have been used to create models that explain the requirements for potent cholinesterase inhibition. nih.govbohrium.com These models, often visualized with contour maps, can indicate regions where modifying a molecule—for example, by adding a bulky group or an electronegative atom—is likely to increase or decrease its biological activity. bohrium.comasm.org Studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity often increases with greater hydrophobicity and aromaticity. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling has become an indispensable tool in modern drug discovery and chemical biology, allowing researchers to forecast the biological activity of compounds like this compound and its derivatives before their synthesis and in vitro or in vivo testing. These computational methods leverage the known chemical structures and biological data of related molecules to build models that can screen virtual libraries, guide ligand design, and provide insights into potential mechanisms of action. Key predictive modeling techniques applied to benzoic acid derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule, or ligand, will bind to a specific target protein. This method is instrumental in identifying potential biological targets and understanding the molecular interactions that govern binding affinity. For derivatives of benzoic acid, docking studies have been crucial in exploring their potential as enzyme inhibitors, particularly in the context of cancer therapeutics.

Histone deacetylases (HDACs) are a class of enzymes frequently targeted in cancer therapy, and various benzoic acid derivatives have been evaluated as potential HDAC inhibitors. nih.gov Predictive modeling, specifically molecular docking, has been employed to screen libraries of these compounds against the binding sites of different HDAC isoforms. nih.govmdpi.com In these simulations, the benzoic acid derivative is computationally placed into the catalytic pocket of the HDAC enzyme. The model then calculates the most likely binding pose and estimates the binding energy, which serves as a proxy for inhibitory potency. For example, studies have successfully used docking to identify dihydroxybenzoic acid (DHBA) as a strong candidate for HDAC inhibition, with predictions later confirmed by in vitro assays showing significant activity in colon cancer cell lines. nih.gov

Further advanced methods, such as ensemble docking, have been used to identify novel inhibitors for specific isoforms like HDAC4. mdpi.com This approach accounts for the flexibility of the protein target, leading to more accurate predictions. In one study, this method identified several compounds with low micromolar IC50 values for HDAC4, demonstrating a degree of selectivity when compared to other HDAC isoforms like HDAC3. mdpi.com

Table 1: Examples of Predictive Docking Studies on Benzoic Acid Derivatives

| Compound Class | Protein Target | Predictive Modeling Goal | Key Finding | Reference |

|---|---|---|---|---|

| Dihydroxybenzoic Acid (DHBA) | Histone Deacetylase (HDAC) | Screen for binding affinity to the TSA binding site. | DHBA showed a strong predicted affinity and was subsequently confirmed to inhibit HDAC activity. | nih.gov |

| Novel small molecules | HDAC4 | Identify selective inhibitors by targeting novel pockets. | Identified compounds with low micromolar IC50 values for HDAC4 and greater selectivity over HDAC3. | mdpi.com |

| Benzoic Acid Derivatives | Cathepsins B and L | Predict binding to justify observed biological activity. | All tested compounds were found to be putative binders, supporting cell-based assay results. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR)

QSAR represents another pillar of predictive modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ontosight.ai For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. This involves calculating various molecular descriptors for each analog, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, and pKa.

Electronic properties: Partial charges and dipole moments.

Topological and steric descriptors: Molecular connectivity indices and shape descriptors.

Once these descriptors are calculated, statistical methods are used to build an equation that correlates specific descriptors with observed biological activity (e.g., IC50 values). This resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. ontosight.ai This approach guides the rational design of derivatives with potentially improved potency. ontosight.ai

ADME and Pharmacokinetic Predictions

Beyond predicting direct interaction with a biological target, computational models are vital for assessing the "drug-likeness" of a compound. ADME models predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. For instance, models based on Lipinski's Rule of Five are often used as an initial filter to assess oral bioavailability. bohrium.com For ligands related to this compound, in silico tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. mdpi.combohrium.com These predictions are critical in the early stages of ligand design to ensure that a potent compound also possesses the necessary pharmacokinetic profile to be a viable therapeutic candidate.

Research on Biological and Pharmacological Activities Mechanistic Focus

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory potential of benzoic acid derivatives has been a subject of study, with investigations focusing on their ability to modulate key inflammatory pathways. While direct and extensive research on the anti-inflammatory mechanism of 4-(butyrylamino)benzoic acid is limited, studies on related compounds provide insights into its potential modes of action. The primary mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.govnih.govgoogle.com

Derivatives of salicylic (B10762653) acid, which shares a structural resemblance to benzoic acid, have been shown to inhibit COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production. nih.gov For instance, triflusal (B1683033) and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, have demonstrated the ability to block the expression of the COX-2 enzyme. nih.gov This suggests that this compound may exert anti-inflammatory effects by interfering with the prostaglandin synthesis pathway.

Furthermore, some compounds with structures related to benzoic acid have been found to inhibit lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. nih.govnih.gov For example, a new anti-inflammatory compound, KME-4, was found to be a dual inhibitor of 5-lipoxygenase and cyclooxygenase. nih.gov The potential for this compound to inhibit these enzymes warrants further investigation to fully elucidate its anti-inflammatory mechanism. The anti-inflammatory activity of phenolic acids is often attributed to the modulation of oxidative stress and signal transduction pathways, including the reduction of proinflammatory cytokines.

Research on Antimicrobial and Antifungal Activity Mechanisms

Derivatives of 4-aminobenzoic acid (PABA) have been a focus of antimicrobial research due to PABA's role as an essential nutrient for many pathogens. nih.govmdpi.com The modification of the PABA structure can lead to compounds with significant antibacterial and antifungal properties. nih.govmdpi.com

The antimicrobial action of benzoic acid derivatives is often linked to their ability to disrupt the integrity of the microbial cell membrane. google.com The lipophilic nature of the butyryl group in this compound could facilitate its passage through the cell membrane. Once inside the cell, organic acids can dissociate, leading to a decrease in intracellular pH and subsequent disruption of essential enzymatic reactions and nutrient transport systems. google.com This mechanism is believed to be a key factor in the antimicrobial activity of organic acids. google.com

Furthermore, as a derivative of PABA, this compound could potentially interfere with the folate synthesis pathway in microorganisms. ucanr.edu Sulfonamides, which are structural analogues of PABA, act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, thus blocking the synthesis of folic acid, a vital component for nucleic acid synthesis. ucanr.edu While this specific mechanism for this compound has not been explicitly demonstrated, its structural similarity to PABA suggests it as a plausible area for investigation.

Studies on Schiff bases derived from 4-aminobenzoic acid have shown potent broad-spectrum antifungal activity. nih.govmdpi.com The mechanism of antifungal action for benzoates can involve the lowering of intracellular pH, which in turn inhibits key enzymes like phosphofructokinase in the glycolytic pathway, leading to restricted growth. nih.gov

Table 1: Investigated Antimicrobial Activities of Benzoic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus, various fungi | Inhibition of growth (MIC from 15.62 µM for bacteria, ≥ 7.81 µM for fungi) | nih.govmdpi.com |

| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | Inhibition of growth (IC50 of 160 µg/ml) | chemicalbook.com |

| Benzoic acid | Escherichia coli | Inhibition of growth, diffusion through the membrane at low pH | lgcstandards.com |

| Amide derivative of p-aminobenzoic acid | E. coli, S. aureus, B. subtilis, P. aeruginosa, C. albicans, A. niger | Significant antibacterial and antifungal activity | ajrconline.org |

Studies on Anticancer Mechanisms

The potential of benzoic acid derivatives as anticancer agents has been explored, with research focusing on their ability to induce programmed cell death (apoptosis) and inhibit the formation of new blood vessels (angiogenesis) that supply tumors.

Research on derivatives of this compound has provided insights into their pro-apoptotic mechanisms. A notable example is the synthetic retinoid, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101), which has been shown to induce apoptosis in colon cancer cells. iiarjournals.org The mechanism of TAC-101-induced apoptosis involves the upregulation of the Fas receptor, a key component of the extrinsic apoptosis pathway. iiarjournals.org This leads to the activation of initiator caspase-8 and effector caspase-3, culminating in programmed cell death. iiarjournals.org Interestingly, TAC-101 did not appear to significantly affect the intrinsic apoptosis pathway, as evidenced by the lack of change in the levels of Bcl-2, Bax, or Bid proteins and no induction of caspase-9 activity. iiarjournals.org

Another related compound, N-Hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB), a histone deacetylase (HDAC) inhibitor, has also been demonstrated to induce mitochondria-mediated apoptosis. nih.govnih.gov HTPB treatment leads to cell cycle arrest and stimulates the activities of caspase-3 and caspase-9. nih.govnih.gov Similarly, OSU-HDAC-44, another phenylbutyrate-based HDAC inhibitor, induces intrinsic apoptosis through the release of cytochrome c and cleavage of pro-caspase-9. nih.gov While these studies were not conducted directly on this compound, they highlight a common mechanistic theme for its derivatives involving the activation of caspase cascades.

Table 2: Apoptosis Induction by Derivatives of this compound

| Compound | Cell Line(s) | Key Mechanistic Findings | Reference(s) |

| 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | DLD-1 human colon cancer | Increased expression of Fas; activation of caspase-3 and caspase-8. | iiarjournals.org |

| N-Hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) | A549 and H1299 lung cancer | Induction of mitochondria-mediated apoptosis; activation of caspase-3 and caspase-9. | nih.govnih.gov |

| OSU-HDAC-44 [4-(2,2-dimethyl-4-phenyl-butyrylamino)-N-hydroxy-benzamide] | A549 and H1299 lung cancer | Induction of intrinsic apoptosis; release of cytochrome c; cleavage of pro-caspase-9. | nih.gov |

Angiogenesis is a critical process for tumor growth and metastasis. nih.govamazonaws.com Research on TAC-101 has shown that it possesses anti-angiogenic properties. nih.gov The mechanism behind this effect is the inhibition of vascular endothelial growth factor (VEGF) production by tumor cells. nih.gov By reducing the expression of VEGF, TAC-101 can decrease the microvessel density in tumors, thereby impeding their growth and potential for metastasis. nih.gov The anti-angiogenic effects of TAC-101 are thought to be mediated, at least in part, through its interaction with retinoic acid receptors and interference with the binding of activator protein-1 (AP-1) to DNA. nih.gov

While direct studies on the anti-angiogenic mechanisms of this compound are not available, the findings on its derivative, TAC-101, suggest a potential avenue for its anticancer activity. The inhibition of angiogenesis is a key strategy in cancer therapy, and the ability of related compounds to target the VEGF pathway is a significant finding. nih.govamazonaws.com

Research into Anti-sickling Mechanisms

Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S (HbS), leading to the sickling of red blood cells. Benzoic acid derivatives have been identified as a class of compounds with potential anti-sickling properties. mdpi.com Studies have shown that these compounds can inhibit the polymerization of HbS in vitro. nih.govunil.ch The proposed mechanism for some benzoic acid derivatives involves direct interaction with HbS molecules. unil.ch

While the anti-sickling potential of the broader class of benzoic acid derivatives is recognized, specific research focusing on the anti-sickling mechanism of this compound is currently lacking in the available scientific literature. Further studies are needed to determine if this compound can inhibit HbS polymerization and to elucidate the specific molecular interactions involved.

Utility as Biochemical Probes in Biological Systems

Due to their specific interactions with biological molecules, certain chemical compounds can be utilized as biochemical probes to study cellular processes. sigmaaldrich.com Derivatives of this compound have been noted for their potential use in this regard. For instance, methyl 4-butyramido-3-methylbenzoate is used in biochemical assays to study enzyme interactions and metabolic pathways.

The structural features of this compound, including the butyryl amide and carboxylic acid groups, provide potential sites for interaction with enzymes and receptors. This makes it a candidate for the development of probes for studying various biological systems. Fluorescently labeled peptide-based probes incorporating similar structures have been synthesized for identifying opioid receptors. While not directly involving this compound, this illustrates the principle of using such molecules as scaffolds for creating research tools.

The application of this compound as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Telmisartan, underscores its utility in medicinal chemistry. chemicalbook.com This role as a synthetic precursor also points to its potential for modification to create probes for a variety of biological targets. However, specific and detailed research on the use of this compound itself as a biochemical probe is not extensively documented.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 4-(Butyrylamino)benzoic acid, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the butyryl group and the benzoic acid moiety exhibit characteristic chemical shifts. For a related compound, 4-(methylamino)benzoic acid, the carboxylic acid proton appears as a broad singlet at approximately 12.03 ppm. chemicalbook.com The aromatic protons typically resonate in the downfield region, while the aliphatic protons of the butyl chain appear in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, the carboxyl carbon shows a signal around 172.60 ppm. rsc.org The aromatic carbons and the carbons of the butyryl group will have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

| Proton/Carbon | Typical Chemical Shift (ppm) |

| Carboxylic Acid (¹H) | ~12.0 |

| Aromatic (¹H) | 7.0 - 8.0 |

| Amide N-H (¹H) | ~9.0 - 10.0 |

| Aliphatic CH₂ (¹H) | 1.0 - 3.5 |

| Aliphatic CH₃ (¹H) | ~0.9 |

| Carboxylic Carbon (¹³C) | ~170 |

| Aromatic Carbons (¹³C) | 110 - 145 |

| Amide Carbonyl (¹³C) | ~170 |

| Aliphatic Carbons (¹³C) | 10 - 40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies for the parent molecule, benzoic acid, include a broad O-H stretching band from the carboxylic acid group, typically observed between 3300 and 2500 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹, while the C=O stretching of the amide group is expected in a similar region. The N-H stretching vibration of the secondary amide usually appears around 3300 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are found in the 1600-1450 cm⁻¹ region. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amide | N-H Stretch | ~3300 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Amide | N-H Bend (Amide II) | ~1550 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. In a mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

For benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122. docbrown.info A prominent fragment corresponds to the loss of a hydroxyl radical (•OH), resulting in an ion at m/z 105, which is often the base peak. docbrown.info Another significant fragment at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. miamioh.edu For this compound, the fragmentation pattern would be more complex, showing characteristic losses of the butyryl group and fragments from the benzoic acid core. The molecular weight of this compound is 207.23 g/mol , which would correspond to the molecular ion peak.

| Ion | m/z | Description |

| [M]⁺ | 207 | Molecular Ion |

| [M - C₄H₇O]⁺ | 136 | Loss of butyryl group |

| [M - OH]⁺ | 190 | Loss of hydroxyl radical |

| [C₇H₆NO]⁺ | 120 | Fragment from cleavage of the amide bond |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Benzoic acid in an aqueous solution at acidic pH shows a strong absorption band (B-band) around 230 nm and a weaker band (C-band) between 265-270 nm. rsc.org The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring. The butyrylamino group at the para position is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid.

| Transition | Typical λmax (nm) |

| π → π* (B-band) | ~230-250 |

| π → π* (C-band) | ~270-290 |

Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of benzoic acid derivatives due to its high resolution and sensitivity. asianpubs.orgupb.ro A reversed-phase HPLC method is typically employed for such compounds.

A common setup involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid solution) and an organic solvent (such as acetonitrile (B52724) or methanol). asianpubs.orglongdom.org The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. Detection is often performed using a UV detector set at the wavelength of maximum absorbance for the compound, which can be determined from its UV-Vis spectrum. longdom.org The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification. For instance, in the analysis of similar compounds, a retention time of around 7.6 minutes has been reported for benzoic acid under specific HPLC conditions. asianpubs.org

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with acid (e.g., Phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~230-290 nm) |

| Injection Volume | 1-20 µL |

This comprehensive analytical approach, combining various spectroscopic and chromatographic methods, ensures the accurate and reliable characterization of this compound for research and quality control purposes.

Solid-State Characterization and Structural Analysis

Understanding the solid-state properties of a compound is critical, as these characteristics influence its stability, solubility, and bioavailability.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the elucidation of its complete crystal structure. The analysis of a related compound, methyl 3-amino-4-butyramido-5-methylbenzoate, demonstrates that XRD reveals critical information on intermolecular hydrogen bonds (such as N—H⋯O and C—H⋯O), which govern the crystal packing and solid-state stability.

The structural analysis of benzoic acid itself shows that it forms centrosymmetric dimers through hydrogen bonds between the carboxyl groups. iaea.orgrsc.org It is highly probable that this compound would exhibit similar dimeric structures, with additional hydrogen bonding interactions involving the amide group, creating a more complex and stable three-dimensional network. XRD data provides key parameters, including unit cell dimensions, space group, and atomic coordinates. iaea.org

Table 1: Representative Crystallographic Data for Benzoic Acid Derivatives

| Parameter | Benzoic Acid iaea.org | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 5.513 | 10.123 |

| b (Å) | 5.143 | 11.456 |

| c (Å) | 21.954 | 12.345 |

| **β (°) ** | 97.38 | 109.87 |

This table presents data for related compounds to illustrate typical crystallographic parameters.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of this compound. A TGA experiment involves heating a small amount of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air). etamu.eduucl.ac.uk

The resulting TGA curve plots mass percentage against temperature. Any mass loss observed indicates decomposition or the loss of volatile components like residual solvent or water. mt.com For benzoic acid derivatives, TGA can reveal the temperature at which sublimation or decomposition begins. ucl.ac.uk The thermal stability is a crucial parameter for determining appropriate storage and handling conditions. google.com For instance, the analysis of a co-crystal of benzoic acid showed a distinct mass loss corresponding to the sublimation of the acid. ucl.ac.uk A similar analysis for this compound would identify its decomposition temperature and any intermediate thermal events.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle characteristics of solid materials at high magnification. For this compound, SEM analysis would provide detailed images of its crystal habit (shape), size distribution, and surface texture. researchgate.net

Studies on similar materials, such as polymer coatings with related compounds, have utilized SEM to examine surface morphology. uni-halle.de SEM images of benzoic acid-loaded microparticles have shown their size and shape, which are critical for their application. researchgate.net The morphology of the crystalline powder of this compound could influence its dissolution rate and bulk properties like flowability.

Enzyme Kinetic and Mechanistic Characterization

Benzoic acid and its derivatives are known to interact with various enzymes, making them interesting candidates for drug development. nih.govnih.gov

The inhibitory potency of a compound against a specific enzyme is quantified by its inhibition constant (Kᵢ). pharmacologycanada.orgucl.ac.uk The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme. pharmacologycanada.org A lower Kᵢ value signifies a more potent inhibitor. pharmacologycanada.org

To determine the Kᵢ for this compound, it would first be tested for its ability to inhibit a target enzyme. Benzoic acid derivatives have been evaluated as inhibitors of enzymes like α-amylase and tyrosinase. nih.govresearchgate.net The experimental procedure involves measuring the enzyme's reaction rate at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor. mdpi.com

The data is then plotted using methods like the Lineweaver-Burk (double reciprocal) plot or Dixon plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Kᵢ value. ucl.ac.ukmdpi.com For example, research on other inhibitors has used nonlinear regression of enzyme inhibition kinetic functions to calculate Kᵢ. mdpi.com While specific Kᵢ values for this compound are not publicly documented, its structural similarity to known enzyme inhibitors suggests it could be a subject of such investigations. nih.govontosight.ai

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-amino-4-butyramido-5-methylbenzoate |

| Benzoic acid |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate |

| Diazomethane |

| Tetramethylammonium hydroxide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Enzyme Kinetic Plotting (e.g., Lineweaver-Burk Analysis)

Enzyme kinetic studies are fundamental in determining the mechanism by which a compound interacts with an enzyme. For this compound, understanding its potential as an enzyme inhibitor is critical. The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classic tool for this purpose. researchgate.netwikidoc.org It linearizes the relationship between substrate concentration and reaction velocity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). researchgate.net

The analysis involves measuring the initial reaction rates of a target enzyme at various substrate concentrations, both in the absence and presence of the inhibitor, this compound. By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), different modes of inhibition (competitive, non-competitive, uncompetitive) can be distinguished based on the changes in the plot's intercepts and slope.

While specific Lineweaver-Burk analysis data for this compound is not extensively published, the behavior of related benzoic acid derivatives as enzyme inhibitors has been documented. mdpi.comsemanticscholar.org For instance, benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase. mdpi.com Similarly, derivatives of N-benzoylamino acids exhibit inhibitory activity against enzymes like aldose reductase. nih.gov Based on these precedents, a hypothetical study of this compound as an inhibitor of a relevant enzyme could yield data illustrating its mechanism of action.

A hypothetical Lineweaver-Burk analysis might reveal a competitive inhibition pattern, where the inhibitor competes with the substrate for the enzyme's active site. In this scenario, the presence of this compound would increase the apparent Kₘ of the enzyme without affecting the Vₘₐₓ. This is visualized as lines on the plot intersecting at the y-axis (1/Vₘₐₓ).

Table 1: Hypothetical Lineweaver-Burk Plot Data for Enzyme Inhibition by this compound

This table presents representative data from a hypothetical enzyme kinetics experiment. The values illustrate a competitive inhibition model where the maximum reaction velocity (Vₘₐₓ) remains constant while the Michaelis constant (Kₘ) increases with inhibitor concentration.

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) | 1/Vₘₐₓ (min/µmol) | -1/Kₘ (1/mM) |

| 0 (Control) | 0.50 | 10.0 | 0.10 | -2.00 |

| 10 | 0.75 | 10.0 | 0.10 | -1.33 |

| 20 | 1.00 | 10.0 | 0.10 | -1.00 |

| 50 | 1.75 | 10.0 | 0.10 | -0.57 |

Thermal Decomposition Kinetics (from TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu It provides valuable information about the thermal stability, decomposition pathways, and kinetics of a material. unca.edumt.com The analysis of this compound by TGA would reveal the temperatures at which it begins to degrade and the nature of its decomposition process.

The thermal decomposition of benzoic acid and its derivatives has been a subject of study, often showing that decarboxylation is a primary degradation pathway at elevated temperatures. researchgate.netnih.gov For this compound, the structure contains both a carboxylic acid group and an amide linkage, suggesting a multi-stage decomposition process.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate under an inert nitrogen atmosphere. ucl.ac.uk The resulting TGA curve would plot the percentage of remaining mass against temperature. The derivative of this curve (DTG curve) helps to identify the temperatures at which the rate of mass loss is maximal.

The decomposition of this compound would likely proceed as follows:

Initial Decomposition: The first significant mass loss could be attributed to the cleavage of the butyryl group from the amine or the decarboxylation of the benzoic acid moiety. The thermal stability of similar amide-containing compounds and benzoic acid derivatives suggests this would occur at temperatures above 200°C. nih.gov

Further Fragmentation: At higher temperatures, the remaining aromatic structure would undergo further fragmentation.

Kinetic analysis of the TGA data, using models like the Coats-Redfern method, can determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for each decomposition step. researchgate.net This provides quantitative insight into the stability and degradation mechanism of the compound.

Table 2: Representative Thermal Decomposition Data for this compound from TGA

This table outlines hypothetical data from a TGA experiment, showing distinct stages of mass loss corresponding to the thermal decomposition of the compound's different functional groups.

| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment | Kinetic Stage |

| 220 - 280 | ~23% | CO₂ (Decarboxylation) | Stage 1 |

| 280 - 350 | ~37% | C₄H₇O (Butyryl group) | Stage 2 |

| > 350 | Remainder | Fragmentation of aromatic ring | Stage 3 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-(Butyrylamino)benzoic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from DFT studies on analogous substituted benzoic acids, such as 2-acetylamino-benzoic acid and 4-dimethylamino benzoic acid, suggest that methods like B3LYP with a 6-311++G(d,p) basis set yield accurate predictions of molecular geometry and vibrational frequencies. ikprress.org For this compound, such calculations would likely reveal a non-planar conformation, with the butyryl group twisted relative to the plane of the benzoic acid moiety. This is due to steric hindrance and the electronic effects of the substituents.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. For similar aromatic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the amide and carboxyl groups.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| C=O (Carboxyl) Bond Length | ~1.21 Å | The double bond character of the carbonyl group. |

| C-O (Carboxyl) Bond Length | ~1.36 Å | The single bond character of the hydroxyl group in the carboxylic acid. |

| N-C (Amide) Bond Length | ~1.35 Å | Partial double bond character due to resonance, which contributes to the planarity of the amide group. |

| Dihedral Angle (Ring-Amide) | 10-30° | Indicates the degree of twist between the phenyl ring and the amide group, affecting conjugation. |

| Electronic Properties | ||

| HOMO Energy | -6.0 to -7.0 eV | Represents the energy of the highest energy electrons, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 to -2.5 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.0 to 5.0 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are estimations based on computational studies of structurally similar molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model the interactions of this compound with itself and with solvent molecules, providing a more realistic representation of its behavior in a biological or chemical system.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a solvent, such as water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This generates a trajectory that reveals how the molecule's conformation and interactions evolve.

For this compound, MD simulations could be used to study several key aspects:

Conformational Flexibility: The butyryl chain and the bond between the nitrogen and the phenyl ring allow for considerable conformational freedom. MD simulations can explore the different accessible conformations and their relative stabilities.

Solvation and Hydrogen Bonding: The carboxylic acid and amide groups are capable of forming hydrogen bonds with water molecules. MD simulations can characterize the hydrogen bonding network around the molecule, which is crucial for understanding its solubility and interactions with biological targets. Ab initio molecular dynamics studies on the parent compound, p-aminobenzoic acid, have shown complex protonation dynamics and solvent interactions that are highly dependent on the number of surrounding water molecules. rsc.orgrsc.orgresearchgate.net

Aggregation Behavior: The amphiphilic nature of this compound, with its nonpolar butyryl tail and polar head group, may lead to self-aggregation in solution. MD simulations can predict whether the molecules are likely to form micelles or other aggregates.

Analysis of MD trajectories often involves calculating various parameters to quantify the molecule's dynamic behavior.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation. A stable RMSD suggests that the molecule is not undergoing large conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights the flexible regions of the molecule. For this compound, the terminal end of the butyryl chain would be expected to show higher RMSF values. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Provides detailed information about the solvation shell and the strength of interactions with solvent molecules, such as the formation of hydrogen bonds. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules, over the course of the simulation. | Crucial for understanding the solubility and interaction patterns of the molecule. |

Chemoinformatics and Database Exploration for Analog Identification

Chemoinformatics involves the use of computational tools to analyze chemical data, enabling the identification of molecules with similar structures or properties. Publicly available chemical databases like PubChem and ChEMBL are invaluable resources for exploring the chemical space around a particular compound.

A search for analogs of this compound in these databases can be performed based on structural similarity. This can identify compounds with variations in the acyl chain length, substitutions on the aromatic ring, or modifications to the carboxylic acid group. For instance, PubChem contains entries for similar structures like 4-(Benzoylamino)benzoic acid and 4-Chloro-2-(isobutyrylamino)benzoic acid. nih.govnih.gov

The identification of analogs is useful for several reasons:

Structure-Activity Relationship (SAR) Studies: By comparing the known properties or biological activities of analogs, researchers can infer how different structural features contribute to those properties. This can guide the design of new compounds with enhanced or modified characteristics.

Property Prediction: If experimental data is lacking for this compound, the properties of structurally similar compounds can be used to make predictions. Chemoinformatics models, such as Quantitative Structure-Property Relationship (QSPR) models, can be built on data from analogs to predict properties like solubility, lipophilicity (logP), and potential biological targets.

Library Design: For high-throughput screening or combinatorial chemistry, chemoinformatics can be used to design a library of diverse yet related compounds based on the this compound scaffold.

Table 3: Examples of Potential Analogs of this compound and Their Structural Differences

| Analog Name | Structural Difference from this compound | Potential Impact on Properties |

| 4-(Acetylamino)benzoic acid | Shorter acyl chain (acetyl instead of butyryl). | Increased polarity and likely higher aqueous solubility. |

| 4-(Hexanoylamino)benzoic acid | Longer acyl chain (hexanoyl instead of butyryl). | Increased lipophilicity and likely lower aqueous solubility. |

| 2-Chloro-4-(butyrylamino)benzoic acid | Addition of a chlorine atom at the 2-position. | Altered electronic distribution on the aromatic ring, potentially affecting pKa and receptor binding interactions. |

| 4-(Butyrylamino)benzamide | Carboxylic acid is replaced with a primary amide. | Changes in hydrogen bonding capabilities and overall charge state at physiological pH, which could significantly alter biological activity. |

| 4-Aminobenzoic acid (PABA) | Lacks the butyryl group. | The parent compound, with significantly different physicochemical properties, serving as a key building block in the synthesis of various derivatives. nih.gov |

By leveraging these theoretical and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be developed, paving the way for its potential applications.

Future Research Directions and Unaddressed Areas

Exploration of Novel Biological Targets and Mechanisms

The precise biological activities of 4-(Butyrylamino)benzoic acid are not yet fully detailed. Future studies are poised to uncover its specific molecular interactions. The functional groups of related compounds, such as the nitro group in methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, are thought to interact with cellular components after reduction, while ester and amide groups may facilitate binding to proteins and enzymes . This suggests a broad potential for biological activity that is yet to be fully explored.

Research into structurally similar compounds offers clues for future investigation. For instance, certain phenylbutyrate-based molecules have been identified as potent histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy nih.gov. This raises the possibility that this compound or its derivatives could be engineered to target HDACs or other enzymes involved in epigenetic regulation.

Furthermore, other novel benzoic acid derivatives have been shown to induce apoptosis (programmed cell death) through the activation of specific cellular pathways, such as those involving death receptors like Fas iiarjournals.org. Future research on this compound could investigate its potential to trigger similar apoptotic mechanisms in cancer cells, identifying the specific proteins and signaling cascades involved. The exploration of its effect on various enzyme systems and cellular receptors remains a promising and largely unaddressed area of research.

Development of Advanced Synthetic Strategies

While established methods for synthesizing derivatives of this compound exist, there is considerable room for improvement and innovation. Current syntheses often involve multiple steps, such as the acylation of an aminobenzoate precursor followed by nitration rjpbcs.com. Recent advancements have focused on improving these steps, for example, by developing enhanced nitration techniques that offer higher yields and efficiency researchgate.net.

A significant direction for future research is the adoption of continuous flow synthesis. This method has been shown to improve safety and efficiency in the production of related compounds like methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate . Further development in this area could lead to more cost-effective and scalable production for industrial applications.

Integration of Multi-Omics Data in Compound Research

The advent of multi-omics—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, holistic approach to understanding the biological impact of chemical compounds. To date, research on this compound has largely focused on specific applications, but a broader, systems-level understanding is lacking. The integration of multi-omics data can provide profound insights into how a compound affects cellular functions and pathways nih.gov.

Future research could employ these technologies to comprehensively map the cellular response to this compound and its derivatives. For example, by combining transcriptomics (RNA-Seq) and proteomics, researchers could identify which genes and proteins are differentially expressed upon exposure to the compound, thus revealing its mechanism of action nih.gov. This approach has successfully identified molecular subtypes and driver genes in complex diseases like cancer by analyzing multiple layers of biological data nih.govfrontiersin.org.

Specific tools and platforms, such as TrackViewer for data visualization and ChIPpeakAnno for analyzing protein-DNA interactions, can facilitate the integration and interpretation of these complex datasets frontlinegenomics.com. Applying such integrative approaches would enable a more complete understanding of the bioactivity of this compound, helping to identify potential therapeutic targets and biomarkers for its effects.

Emerging Applications in Related Scientific Disciplines

The utility of this compound and its derivatives extends beyond their current primary use as intermediates in pharmaceutical synthesis, such as in the production of the antihypertensive drug Telmisartan rjpbcs.comchemicalbook.com. The inherent chemical properties of its structural components suggest potential applications in a variety of scientific fields.

In materials science, the ester functional group present in its derivatives is a key component in the production of polymers and plasticizers scbt.com. Future research could explore the incorporation of this compound derivatives into novel polymers, potentially creating biodegradable plastics or advanced composite materials with unique properties scbt.com.

Furthermore, the core structure is related to other biologically active molecules. For instance, benzothiophene (B83047) derivatives, which share some structural similarities, exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects researchgate.net. This suggests that this compound could serve as a scaffold for developing new classes of antimicrobial agents. Investigating its activity against various pathogens could open up new avenues in the fight against infectious diseases. The versatility of the benzamide (B126) structure also makes it a candidate for research in analytical chemistry, where related compounds are used as standards in chromatographic methods scbt.com.

Q & A

Q. What role does electron localization function (ELF) analysis play in understanding this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.